4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide
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Overview
Description
4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide is a complex fluorinated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds between the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The aromatic rings can participate in substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of advanced materials and polymers with unique properties.
Biology: The compound’s fluorinated structure makes it useful in studying biological interactions and developing fluorinated biomolecules.
Mechanism of Action
The mechanism by which 4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide exerts its effects involves interactions with specific molecular targets. The compound’s fluorinated aromatic rings can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate various biochemical pathways, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
4-Carbamoyl-2,3,5,6-tetrafluorobenzonitrile: Shares the tetrafluorophenoxy structure but differs in the presence of a nitrile group instead of the benzamide moiety.
4-Benzoyl-2,3,5,6-tetrafluorophenoxy derivatives: These compounds have similar fluorinated aromatic structures but differ in the functional groups attached to the benzene rings.
Uniqueness
The uniqueness of 4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide lies in its combination of multiple tetrafluorophenoxy groups and a carbamoyl group, which confer distinct chemical properties and potential applications. Its high degree of fluorination enhances its thermal stability, chemical resistance, and potential for use in advanced materials and pharmaceuticals.
Properties
CAS No. |
14796-02-2 |
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Molecular Formula |
C20H4F12N2O4 |
Molecular Weight |
564.2 g/mol |
IUPAC Name |
4-[4-(4-carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide |
InChI |
InChI=1S/C20H4F12N2O4/c21-3-1(19(33)35)4(22)8(26)15(7(3)25)37-17-11(29)13(31)18(14(32)12(17)30)38-16-9(27)5(23)2(20(34)36)6(24)10(16)28/h(H2,33,35)(H2,34,36) |
InChI Key |
QVTYHQXOLJBYFK-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)OC2=C(C(=C(C(=C2F)F)OC3=C(C(=C(C(=C3F)F)C(=O)N)F)F)F)F)F)F)C(=O)N |
Origin of Product |
United States |
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